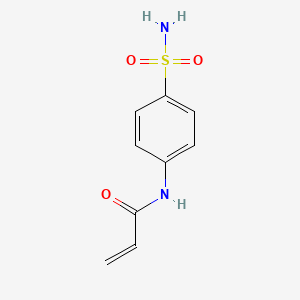

N-(4-sulfamoylphenyl)prop-2-enamide

Description

The exact mass of the compound N-(4-(Aminosulphonyl)phenyl)acrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINSWHLCRAFXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180852 | |

| Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-99-0 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC506350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(Aminosulphonyl)phenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(aminosulphonyl)phenyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Sulfonamide and Acrylamide Scaffolds in Medicinal Chemistry and Organic Synthesis

The strategic integration of sulfonamide and acrylamide (B121943) functionalities into a single molecular entity is a calculated approach, leveraging the well-documented and diverse biological activities of each component.

The sulfonamide scaffold is a cornerstone in drug discovery and medicinal chemistry, a legacy that began with the discovery of the antibacterial properties of Prontosil in the 1930s. nih.gov This functional group is a key feature in a multitude of FDA-approved medications, demonstrating its versatility and therapeutic importance. nih.gov The range of biological activities associated with sulfonamides is remarkably broad, encompassing antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic effects. nih.govajchem-b.comnih.govscispace.com A significant aspect of their mechanism of action is the ability to inhibit various enzymes, with carbonic anhydrase inhibition being a prominent example. ajchem-b.comscispace.com The synthetic accessibility and the ease with which their structure can be modified allow for the creation of diverse libraries of compounds for drug discovery programs. nih.govtandfonline.com

Similarly, the acrylamide scaffold is recognized as a valuable fragment in the design of bioactive compounds. researchgate.net The incorporation of an acrylamide group can enhance the drug-like properties of a molecule, including its aqueous solubility and membrane permeability. nih.gov In the context of medicinal chemistry, the α,β-unsaturated nature of the acrylamide moiety makes it a reactive handle that can engage in covalent interactions with biological targets, often leading to potent and sustained inhibitory activity. nih.gov Researchers have successfully developed acrylamide-based inhibitors for a variety of enzymes, including kinases. nih.govacs.org The versatility of the acrylamide group has led to its exploration in diverse therapeutic areas, from cancer to allergies. researchgate.netacs.org

| Scaffold | Key Biological Activities | Examples of Therapeutic Areas |

| Sulfonamide | Antibacterial, Anticancer, Antiviral, Anti-inflammatory, Diuretic, Enzyme inhibition (e.g., Carbonic Anhydrase) | Infectious diseases, Oncology, Virology, Inflammatory disorders, Hypertension, Glaucoma nih.govajchem-b.comscispace.comtandfonline.com |

| Acrylamide | Enzyme inhibition (e.g., Kinase inhibitors), Covalent modification of proteins, Improved pharmacokinetic properties | Oncology, Allergic disorders, Neurological disorders researchgate.netnih.govacs.orgacs.org |

The Academic Rationale for Investigating the N 4 Sulfamoylphenyl Prop 2 Enamide Core and Its Analogs

Strategies for Constructing the this compound Structural Core

The fundamental structure of this compound can be assembled through several synthetic strategies. These methods primarily focus on the formation of the enamide linkage and the construction of the core phenylsulfonamide framework.

Condensation Reactions for Enamide Formation

A primary method for synthesizing the this compound core involves the condensation reaction between sulfanilamide and an acrylic acid derivative. This approach directly forms the characteristic enamide bond. The reaction typically involves activating the carboxylic acid of the acrylic acid moiety to facilitate nucleophilic attack by the amino group of sulfanilamide.

Synthesis via N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a Key Intermediate

An alternative route to the this compound core proceeds through the use of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a pivotal intermediate. synhet.comresearchgate.net This intermediate can be synthesized by reacting sulfanilamide with cyanoacetic acid or its derivatives. researchgate.net The presence of the cyano group offers a strategic point for further chemical manipulation to yield the desired prop-2-enamide structure.

Aryl Radical Cyclization as a Synthetic Route

Aryl radical cyclization presents another, more complex, strategy for constructing cyclic derivatives that may incorporate the this compound substructure. acs.orgcapes.gov.bracs.org This method involves the intramolecular cyclization of an aryl radical onto an enamide double bond. acs.orgcapes.gov.bracs.org While not a direct synthesis of the parent compound, this approach is valuable for creating more complex, fused heterocyclic systems. The regioselectivity of the cyclization can often be controlled by the choice of radical initiator and reaction conditions. acs.orgacs.org

Synthesis of Substituted this compound Analogs

The core structure of this compound can be readily modified to produce a wide array of substituted analogs with diverse chemical properties.

Preparation of 2-Cyano-3-aryl-N-(4-sulfamoylphenyl)prop-2-enamide Derivatives

A significant class of derivatives is the 2-cyano-3-aryl-N-(4-sulfamoylphenyl)prop-2-enamides. The synthesis of these compounds often starts with the Knoevenagel condensation of an aromatic aldehyde with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. evitachem.com This reaction typically occurs under basic conditions, often using a catalyst like piperidine or triethylamine, and results in the formation of a new carbon-carbon double bond. evitachem.com

The general synthetic scheme is as follows:

Aromatic Aldehyde + N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide → 2-Cyano-3-aryl-N-(4-sulfamoylphenyl)prop-2-enamide + H₂O

A variety of substituted aromatic aldehydes can be employed in this reaction, leading to a diverse library of 2-cyano-3-aryl derivatives. The reaction is often carried out in a suitable solvent such as ethanol or dimethylformamide and may require heating to proceed to completion. evitachem.com

Below is a table summarizing the synthesis of some exemplary derivatives:

| Aryl Group | Reagents | Conditions | Reference |

| Phenyl | Benzaldehyde, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, Piperidine | Ethanol, Reflux | evitachem.com |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, Triethylamine | DMF, 80°C | |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, Piperidine | Ethanol, Reflux | |

| 3-Nitrophenyl | 3-Nitrobenzaldehyde, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, Triethylamine | DMF, 80°C |

Synthesis of N-((4-Sulfamoylphenyl)carbamothioyl) Amides Featuring an Unsaturated Prop-2-enamide Moiety

Another important class of derivatives incorporates a thiourea linkage, forming N-((4-sulfamoylphenyl)carbamothioyl) amides with a prop-2-enamide moiety. researchgate.net The synthesis of these compounds typically involves the reaction of an isothiocyanate with an appropriate amine. researchgate.netnih.gov Specifically, 4-isothiocyanatobenzenesulfonamide can be reacted with an amine containing the prop-2-enamide functionality.

The general reaction is:

4-Isothiocyanatobenzenesulfonamide + Amine-prop-2-enamide → N-((4-Sulfamoylphenyl)carbamothioyl)prop-2-enamide

The reaction is usually carried out in a polar aprotic solvent like acetone or acetonitrile at room temperature. The resulting thiourea derivatives can be isolated and purified by standard techniques such as recrystallization or column chromatography. researchgate.net

The table below provides examples of such synthesized compounds:

| Amine Reactant | Product | Reference |

| Acrylamide | N-((4-Sulfamoylphenyl)carbamothioyl)acrylamide | researchgate.net |

| Methacrylamide | N-((4-Sulfamoylphenyl)carbamothioyl)methacrylamide | researchgate.net |

| Crotonamide | N-((4-Sulfamoylphenyl)carbamothioyl)crotonamide | researchgate.net |

| Cinnamamide | N-((4-Sulfamoylphenyl)carbamothioyl)cinnamamide | researchgate.net |

Incorporation of Diverse Substituents on the Aryl and Acrylamide Moieties

The functionalization of the this compound core structure is crucial for modulating its physicochemical and biological properties. This is typically achieved by introducing a variety of substituents at two key positions: the aryl ring and the acrylamide group.

For instance, in the synthesis of related sulfonamide-containing heterocyclic compounds, researchers have successfully incorporated a variety of aryl groups. These are often introduced through the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by reaction with a sulfonamide-containing precursor. This approach allows for the systematic variation of substituents on the phenyl rings.

Advanced Synthetic Protocols and Techniques

To address the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced protocols like microwave-assisted synthesis and continuous flow chemistry have been explored for the synthesis of this compound and its analogues.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

In the context of synthesizing sulfonamide-containing compounds, microwave irradiation has been successfully employed. For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was achieved for the first time using microwave irradiation. nih.gov The key step involved the reaction of a chalcone derivative with p-hydrazinobenzenesulfonamide hydrochloride in ethanol under microwave conditions (300W). nih.gov This method proved to be efficient, highlighting the potential of microwave-assisted synthesis for the rapid generation of libraries of related compounds.

A comparative study between conventional and microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines demonstrated a notable increase in yield with the microwave method. nih.gov This underscores the efficiency of microwave energy in promoting the desired chemical transformations. nih.gov The use of "Enhanced Microwave Synthesis" (EMS), which involves simultaneous cooling of the reaction vessel while applying microwave irradiation, allows for the application of more energy directly to the reaction mixture, further enhancing reaction rates and yields. psu.edu

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov These systems involve the continuous pumping of reagents through a reactor, where the reaction takes place under precisely controlled conditions. nih.gov While the direct continuous flow synthesis of this compound is not extensively detailed in the provided search results, the principles of flow chemistry have been widely applied to the synthesis of various active pharmaceutical ingredients and related sulfonamides. nih.govnih.gov

Mechanistic Insights into Reaction Pathways and Intermediate Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of the amide bond is a key step in the synthesis of this compound.

The use of microwave irradiation can influence reaction pathways by directly activating molecules, which is a different mechanism from the bulk heating seen in conventional methods. psu.edu This direct energy application can lead to different transition states and potentially alter the product distribution or reaction selectivity.

Optimization of Reaction Conditions and Yields for Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize the yield and purity of the target compound. For the synthesis of this compound and its derivatives, several parameters can be fine-tuned.

In microwave-assisted synthesis, the optimization of power, temperature, and reaction time is essential. For instance, in the synthesis of bistriazoles, careful control of microwave power and temperature was necessary to achieve the desired product without decomposition. psu.edu The use of EMS allows for a wider range of reaction conditions to be explored, often leading to higher yields in shorter reaction times. psu.edu

Advanced Spectroscopic and Crystallographic Characterization of N 4 Sulfamoylphenyl Prop 2 Enamide Systems

Comprehensive Spectroscopic Analysis

Detailed experimental data for the spectroscopic analysis of N-(4-sulfamoylphenyl)prop-2-enamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is not available in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR Chemical Shifts and Coupling Constants)

Specific ¹H-NMR and ¹³C-NMR chemical shifts and coupling constants for this compound have not been reported in published studies.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Experimentally determined IR absorption frequencies for the characteristic functional groups of this compound are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

There is no available mass spectrometry data detailing the molecular ion peak or fragmentation patterns for this compound.

X-ray Crystallography and Solid-State Structural Determination

No crystallographic studies have been published for this compound. Consequently, information regarding its crystal structure and solid-state conformation is unavailable.

Crystal System and Space Group Determination

The crystal system and space group for this compound have not been determined, as no successful single-crystal X-ray diffraction analysis has been reported.

Unit Cell Parameters and Molecular Conformation in the Crystalline Lattice

Information on the unit cell parameters (a, b, c, α, β, γ) and the specific molecular conformation of this compound within a crystalline lattice is not available.

Analysis of Intermolecular Interactions via Hirshfeld Surface Calculations (e.g., C-H···O, C-H···π, π-π Stacking, H···H, C···H, N···H, S···S Contacts)

For a molecule like this compound, one would anticipate a variety of intermolecular contacts contributing to the stability of its crystal structure. These would likely include:

H···H Contacts: Typically representing the largest percentage of interactions on the Hirshfeld surface, arising from van der Waals forces.

O···H/H···O and N···H/H···N Contacts: Indicative of classical hydrogen bonds (e.g., N-H···O involving the sulfonamide and amide groups) and other weaker C-H···O or C-H···N interactions. These are generally seen as sharp spikes in the fingerprint plot.

C···H/H···C Contacts: Representing weaker van der Waals interactions or C-H···π interactions where a C-H bond points towards the phenyl ring of a neighboring molecule.

π-π Stacking: Potential interactions between the aromatic phenyl rings of adjacent molecules, which would appear as characteristic flat regions on the Hirshfeld surface.

S···S, S···O, or S···H Contacts: Interactions involving the sulfur atom of the sulfonamide group.

Without experimental single-crystal X-ray diffraction data for this compound, a Hirshfeld surface analysis cannot be performed, and therefore, a quantitative breakdown of these interactions is not possible.

Conformational Analysis of the Acrylamide (B121943) and Sulfonamide Moieties

The conformation of this compound in the solid state is determined by the relative orientations of its constituent parts, primarily the acrylamide and sulfonamide groups relative to the central phenyl ring. This is quantitatively described by specific torsion angles.

Key torsion angles of interest would include:

Acrylamide Moiety Conformation: The planarity of the acrylamide group and its orientation with respect to the phenyl ring. This would be defined by the torsion angle involving the C(ring)-N(amide)-C(carbonyl)-C(vinyl) atoms. Steric hindrance and electronic effects would influence whether this group is co-planar with or twisted relative to the benzene (B151609) ring.

Sulfonamide Moiety Conformation: The orientation of the sulfonamide group relative to the phenyl ring. The C(ring)-C(ring)-S-N torsion angle is crucial for describing the positioning of the SO₂NH₂ group. Studies on similar sulfonamide structures, such as N-(4-sulfamoylphenyl)acetamide, have shown that the amino group of the sulfonamide often adopts a position nearly perpendicular to the plane of the benzene ring researchgate.netsigmaaldrich.com. For instance, in N-(4-sulfamoylphenyl)acetamide, the N-S-C-C torsion angle is reported as 109.4 (2)° researchgate.netsigmaaldrich.com.

The specific values of these torsion angles for this compound can only be determined through single-crystal X-ray diffraction analysis. In the absence of such a study, a definitive conformational analysis cannot be provided.

Computational Chemistry and Molecular Modeling Studies of N 4 Sulfamoylphenyl Prop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex multi-electron wavefunction, DFT provides a balance between accuracy and computational cost. It is widely used to determine optimized molecular geometries, where the molecule is in its lowest energy state, and to calculate various electronic properties.

For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311G(d,p), are employed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical calculations have been shown to reproduce experimental data from techniques like X-ray crystallography with good accuracy. For instance, in a study of N-(4-sulfamoylphenyl)acetamide, the dihedral angle between the acetamide group and the benzene (B151609) ring was determined to be 15.59 (12)°. researchgate.net Such calculations help in understanding the three-dimensional conformation of the molecule, which is critical for its interaction with biological targets.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This analysis can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov For sulfonamide derivatives and related compounds, FMO analysis has shown that charge transfer can occur within the molecule, indicating high chemical reactivity and biological activity. nih.govresearchgate.net The distribution of HOMO and LUMO orbitals across the molecule can pinpoint the specific atoms or functional groups that are most involved in chemical reactions.

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor (nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor (electrophile). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

Elucidation of Ligand-Protein Binding Interactions and Modes

Molecular docking simulations have been extensively used to study the binding of sulfonamide-containing compounds, including analogs of N-(4-sulfamoylphenyl)prop-2-enamide, to various enzymes. These studies elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Carbonic Anhydrase: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs). Docking studies reveal that the sulfonamide group is crucial for binding. The deprotonated sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion in the active site. nih.gov Additional interactions between the rest of the inhibitor molecule and amino acid residues in the active site, which can be divided into hydrophobic and hydrophilic halves, determine the binding affinity and selectivity. nih.gov For example, in derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide, docking showed significant Zn²⁺ coordination by the sulfonamide group and hydrogen bonding with threonine residues. nih.gov

Pantothenate Synthetase: This enzyme is a target in Mycobacterium tuberculosis. Docking studies of phytochemicals against pantothenate synthetase have identified key interactions, including hydrogen bonds with residues like Met⁴⁰, His¹³⁵, and Lys¹⁶⁰, as well as extensive hydrophobic interactions. nih.gov

InhA (Enoyl-Acyl Carrier Protein Reductase): As a key enzyme in the fatty acid biosynthesis pathway of M. tuberculosis, InhA is another important drug target. Docking studies of novel inhibitors have revealed binding modes where hydrogen bonds are formed with key residues such as Met98, Thr196, and Gly96, along with hydrophobic interactions. nih.govmdpi.com

Prediction of Binding Affinity and Inhibition Constants

Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores are used to rank potential inhibitors. A lower binding energy generally indicates a more stable ligand-protein complex and, therefore, a more potent inhibitor.

Furthermore, these predicted affinities can be correlated with experimentally determined inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). For a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to this compound, inhibition constants against various human and mycobacterial carbonic anhydrases were determined. nih.gov Some of these compounds showed potent inhibition in the low nanomolar range. nih.gov

| Enzyme Target | Compound Series | Observed Inhibition Constants (Kᵢ) |

| Human Carbonic Anhydrase I (hCA I) | N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM nih.gov |

| Human Carbonic Anhydrase II (hCA II) | N-((4-sulfamoylphenyl)carbamothioyl) amides | 5.3–384.3 nM nih.gov |

| Human Carbonic Anhydrase VII (hCA VII) | N-((4-sulfamoylphenyl)carbamothioyl) amides | 1.1–13.5 nM nih.gov |

| Mycobacterial Carbonic Anhydrase 2 (mtCA2) | N-((4-sulfamoylphenyl)carbamothioyl) amides | 3.4–57.1 nM nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Flexibility Assessment

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational stability and flexibility of the ligand-protein complex.

For sulfonamide inhibitors of carbonic anhydrase, MD simulations have been used to confirm the stability of the binding modes predicted by docking. nih.gov For example, 100-nanosecond MD simulations of complexes between hCA IX and hCA XII and derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide confirmed the stability and favorable binding modes of the inhibitors, corroborating their high predicted affinities. nih.gov These simulations can reveal subtle changes in the protein or ligand conformation, the role of water molecules in the active site, and the persistence of key intermolecular interactions over time, thus providing a more comprehensive understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov These models are pivotal in predicting the activity of novel compounds and in understanding the structural features that are crucial for their therapeutic effects.

Three-dimensional QSAR (3D-QSAR) represents an advancement over earlier 2D-QSAR methods by considering the three-dimensional properties of molecules. These models analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a relationship between these fields and the observed biological activity. While specific 3D-QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to structurally related sulfonamide and acrylamide (B121943) derivatives.

For instance, 3D-QSAR studies on various classes of sulfonamide derivatives have been instrumental in identifying key structural requirements for their biological activities. These studies often involve the generation of a pharmacophore model, which represents the essential 3D arrangement of functional groups necessary for biological activity. Molecular field analysis (MFA) and comparative molecular similarity indices analysis (CoMSIA) are common techniques used to build robust 3D-QSAR models.

To illustrate the potential application of 3D-QSAR to this compound, a hypothetical model could be developed using a series of its analogs with known biological activity. The general steps would involve:

Data Set Selection: A series of this compound derivatives with a range of biological activities would be chosen.

Molecular Modeling and Alignment: The 3D structures of these compounds would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields would be calculated around the aligned molecules.

Statistical Analysis: Partial least squares (PLS) analysis is typically used to correlate the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the resulting model would be assessed using internal and external validation techniques.

The insights gained from such a model would be invaluable for designing new this compound derivatives with enhanced potency and selectivity.

Table 1: Representative Data from a Hypothetical 3D-QSAR Study of this compound Analogs

| Compound ID | Actual Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| NSPA-01 | 0.52 | 0.58 | -0.06 |

| NSPA-02 | 1.25 | 1.18 | 0.07 |

| NSPA-03 | 0.89 | 0.95 | -0.06 |

| NSPA-04 | 2.14 | 2.05 | 0.09 |

| NSPA-05 | 0.33 | 0.39 | -0.06 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from a 3D-QSAR study and is not based on actual experimental results for this compound.

Structure Activity Relationship Sar Studies of N 4 Sulfamoylphenyl Prop 2 Enamide Derivatives

Impact of Substituent Modifications on Biological Activity and Molecular Interactions

The biological profile of N-(4-sulfamoylphenyl)prop-2-enamide derivatives is highly sensitive to substitutions on its three main components: the prop-2-enamide group, the sulfonamide function, and the central phenyl core.

Influence of Aromatic and Heterocyclic Substituents on the Prop-2-enamide Moiety

The prop-2-enamide moiety is an α,β-unsaturated carbonyl system, which can function as a Michael acceptor. This allows it to potentially form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins. The reactivity of this group can be modulated by substituents. Introducing aromatic or heterocyclic rings onto the prop-2-enamide scaffold can significantly alter its electronic properties and steric profile. For instance, electron-withdrawing groups can enhance the electrophilicity of the β-carbon, increasing its reactivity in Michael additions. Conversely, electron-donating groups can decrease this reactivity.

Studies on analogous systems, such as chalcones, which also possess an α,β-unsaturated carbonyl motif, have shown that such modifications are critical for their biological activity. tsijournals.com Similarly, research on dihydroisoquinolines reacting with Meldrum's acid demonstrates that the electronic nature of substituents dictates reaction pathways and yields; electron-rich aromatic systems on the core structure lead to higher reactivity. acs.org In the context of this compound, attaching a phenyl or pyridyl group at the α or β position of the acrylamide (B121943) could influence the planarity and conformational freedom of the molecule, thereby affecting how it fits into a target's binding pocket.

Modifications and Role of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for the activity of many classes of drugs. researchgate.netnih.gov It is a strong hydrogen bond donor and acceptor, enabling it to anchor the molecule within the active site of target enzymes like carbonic anhydrases, proteases, and cyclooxygenases (COX). researchgate.net The acidity of the sulfonamide proton and its hydrogen bonding capacity can be tuned by N-substitution.

SAR studies on various sulfonamide-based agents consistently show that modifying the terminal amine of the sulfonamide group has a profound impact on biological activity. For example, in a series of sulfonamide-1,2,4-triazole derivatives tested for antifungal activity, the N-dimethylsulfamoyl analogue demonstrated the best performance, highlighting that substitution at this position is a key determinant of potency. nih.gov In another study on sulfonamides derived from carvacrol, substitution of the sulfonamide with cyclic groups like morpholine (B109124) led to a significant increase in acetylcholinesterase (AChE) inhibition compared to the unsubstituted hydrazine (B178648) derivative. nih.gov This suggests that the size, shape, and electronic nature of the substituent dictate the strength and nature of interactions with the target protein. nih.gov

Table 1: Impact of Sulfonamide Substituents on Acetylcholinesterase (AChE) Inhibition Data derived from studies on carvacrol-derived sulfonamides, illustrating the principle of sulfonamide modification.

| Compound | Sulfonamide Substituent | AChE Inhibition (IC₅₀ in µM) | Fold-change vs. Carvacrol |

|---|---|---|---|

| 1 | Morpholine | 2.1 | ~50x more active |

| 2 | Piperidine | 2.6 | ~41x more active |

| 3 | Hydrazine | 3.5 | ~30x more active |

| 4 | 4-Methylpiperazine | 2.5 | ~42x more active |

| 5 | 2-Phenol | 2.4 | ~44x more active |

This table is for illustrative purposes to show the effect of sulfonamide modification, based on principles described in the cited literature. nih.gov

Effects of Linker and Core Scaffold Variations

The amide linker itself is also crucial. It is generally planar and participates in hydrogen bonding. Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry. For example, a 1,2,3-triazole ring has been successfully used as an amide bioisostere, as it can mimic the hydrogen bonding and dipolar characteristics of the amide bond while offering improved metabolic stability. nih.gov The rational design of certain COX-2 inhibitors has involved tethering a benzenesulfonamide (B165840) pharmacophore to other molecules via a 1,2,3-triazole linker, demonstrating the utility of this approach. nih.gov Such modifications can lead to improved potency and altered selectivity profiles by presenting the key pharmacophores in a novel geometric arrangement.

Elucidation of Mechanistic Underpinnings for Observed Structure-Activity Relationships

The SAR of this compound derivatives is underpinned by their molecular interactions with biological targets. The mechanism of action is often bimodal, involving both non-covalent and covalent interactions.

The sulfonamide group is a classic "warhead" for non-covalent interactions. As seen in numerous sulfonamide drugs, the -SO₂NH₂ moiety acts as a potent hydrogen bond donor and acceptor, often anchoring the inhibitor into the active site of an enzyme. researchgate.netnih.gov For instance, in COX-2 inhibitors, the sulfonamide group fits into a specific side pocket of the enzyme's active site, forming critical hydrogen bonds that are key to its inhibitory activity. nih.gov Molecular docking studies of other amide-based inhibitors have similarly shown that the sulfonamide or analogous groups form strong interactions with key residues such as arginine, glutamic acid, and threonine. nih.gov

Rational Design Principles for Modulating Specific Biological Target Interactions

The SAR and mechanistic data provide clear principles for the rational design of new derivatives with tailored biological activities.

Target-Specific Sulfonamide Modification : The design of potent and selective inhibitors often begins with optimizing the sulfonamide substituent. If the target protein's active site structure is known, the sulfonamide can be decorated with functional groups that form specific hydrogen bonds or van der Waals interactions with amino acid residues in the binding pocket. This strategy has been used to design selective COX-2 inhibitors by ensuring the substituent fits within the characteristic side pocket of the COX-2 enzyme. nih.gov

Tuning Covalent Reactivity : The reactivity of the prop-2-enamide "warhead" can be fine-tuned for a desired effect. For high potency, electron-withdrawing substituents can be added to increase its electrophilicity. To reduce off-target reactivity and potential toxicity, its reactivity can be attenuated with electron-donating groups. This allows for the design of molecules that only form covalent bonds with targets where the inhibitor is held in the correct orientation for an extended period, a concept known as "residence time."

Scaffold Hopping and Linker Modification : To improve properties like selectivity, solubility, or metabolic stability, the central phenyl scaffold can be replaced with other chemical structures ("scaffold hopping"). A different core might enforce a unique conformation that is preferred by the intended target but not by off-targets. Similarly, replacing the amide linker with a bioisostere like a 1,2,3-triazole can enhance metabolic stability and alter the molecule's interaction profile, potentially leading to improved in vivo efficacy. nih.gov This approach allows for the exploration of new chemical space while retaining the key pharmacophoric elements.

By systematically applying these principles, medicinal chemists can rationally design novel this compound derivatives with optimized potency, selectivity, and drug-like properties for specific biological applications.

Investigation of Biological Activities and Molecular Mechanisms Research Focus

Enzyme Inhibition Studies

The inhibitory action of N-(4-sulfamoylphenyl)prop-2-enamide and related sulfonamides has been a subject of extensive research, targeting enzymes crucial for the survival of pathogens and those involved in human physiological processes.

Carbonic Anhydrase (CA) Inhibition

Research has demonstrated the inhibitory effects of sulfonamide derivatives on different carbonic anhydrase (CA) isoforms. A study on N-((4-sulfamoylphenyl)carbamothioyl) amides, which share a structural similarity with this compound, revealed their potent inhibition of three human (h) CA isoforms (hCA I, hCA II, hCA VII) and two mycobacterial β-CAs (MtCA1, MtCA2). tuni.finih.govconsensus.app Many of the tested compounds showed stronger inhibition against hCA I, hCA II, and hCA VII compared to the standard drug acetazolamide. tuni.finih.govconsensus.app Specifically, the inhibition constants (Kᵢ) were in the nanomolar range for these human isoforms. tuni.finih.gov

The mycobacterial enzymes MtCA1 and MtCA2 were also effectively inhibited by these sulfonamides, with MtCA2 being particularly sensitive. tuni.finih.govconsensus.app Ten out of the twelve evaluated compounds in one study exhibited Kᵢ values in the low nanomolar range against MtCA2. tuni.finih.gov However, MtCA3 was poorly inhibited by these compounds. tuni.finih.gov

Table 1: Inhibition of Human and Mycobacterial Carbonic Anhydrases by N-((4-sulfamoylphenyl)carbamothioyl) Amides

| Enzyme Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|

| hCA I | 13.3–87.6 nM |

| hCA II | 5.3–384.3 nM |

| hCA VII | 1.1–13.5 nM |

| MtCA1 | Effectively Inhibited |

| MtCA2 | Low Nanomolar Range |

| MtCA3 | Poorly Inhibited |

Data sourced from a study on structurally similar sulfonamide derivatives. tuni.finih.gov

Pantothenate Synthetase (PanC) Inhibition

Pantothenate synthetase (PanC) is a vital enzyme in the biosynthesis of coenzyme A, which is essential for the survival of bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. nih.govnih.govfrontiersin.org The pantothenate biosynthesis pathway is an attractive drug target as it is absent in mammals. frontiersin.org Amide analogs, including derivatives related to this compound, have been designed and screened as inhibitors of PanC. nih.govnih.gov

A study involving the screening of over one hundred amide compounds identified promising candidates for the treatment of Mycobacterium tuberculosis. nih.govnih.gov Specifically, 2-Hydroxy-5-[(E)-2-{4-[(prop-2-enamido)sulfonyl]phenyl}diazen-1-yl]benzoic acid demonstrated high theoretical efficiency against M. tuberculosis PanC. nih.govnih.gov This highlights the potential of the prop-2-enamide scaffold in targeting this essential bacterial enzyme.

General Mechanisms of Enzymatic Activity Inhibition by Sulfonamide-Containing Compounds

Sulfonamides, the class of compounds to which this compound belongs, are known to act as competitive inhibitors of enzymes. youtube.comnih.gov Their structural similarity to the natural substrates of certain enzymes allows them to bind to the active site, preventing the normal enzymatic reaction from occurring. youtube.comyoutube.com

For instance, antibacterial sulfonamides are competitive antagonists of para-aminobenzoic acid (PABA), a crucial component in the folic acid synthesis pathway of bacteria. youtube.comnih.gov By mimicking PABA, they inhibit the enzyme dihydropteroate (B1496061) synthetase, thereby halting folate synthesis and bacterial growth. youtube.com This mechanism of competitive inhibition is a common theme for sulfonamide-based drugs targeting various enzymes, including carbonic anhydrases and others. openaccesspub.orgnih.gov

Antimicrobial Research Applications

The inhibitory effects of this compound and its analogs on key bacterial enzymes translate to their potential as antimicrobial agents.

In Vitro Efficacy against Bacterial Strains

The in vitro efficacy of compounds related to this compound has been evaluated against Mycobacterium tuberculosis H37Rv, the virulent type strain. nih.gov In a study of arylamide inhibitors of InhA, selected compounds were tested for their ability to inhibit the growth of M. tuberculosis H37Rv in culture. nih.gov

The results indicated modest antibacterial activity for the majority of the compounds, with most exhibiting a minimum inhibitory concentration (MIC) above 125 μM. nih.gov However, one of the more potent InhA inhibitors, compound p4, displayed the best activity with a MIC value of 62.5 μM. nih.gov While not exceptionally low, this finding underscores the potential of this chemical class as a starting point for the development of more potent antitubercular agents.

Table 2: In Vitro Activity of Selected Arylamide InhA Inhibitors against Mycobacterium tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| p4 | 62.5 |

| p6 | 125 |

| a6 | 125 |

| Majority of tested compounds | >125 |

Data from a study on arylamide inhibitors of InhA. nih.gov

Mechanistic Research on Antimicrobial Action

The antimicrobial properties of sulfonamide compounds, including this compound, are primarily attributed to their ability to interfere with the metabolic pathways essential for bacterial survival. The core mechanism of action is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov

DHPS is a key enzyme in the bacterial synthesis of folic acid (vitamin B9). Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting DHPS, sulfonamides effectively halt the production of dihydrofolic acid, a critical intermediate in the folic acid pathway. nih.govnih.gov This bacteriostatic action prevents the growth and replication of susceptible bacteria. nih.gov

The structural similarity between the sulfonamide moiety and para-aminobenzoic acid (PABA), the natural substrate for DHPS, is the basis for this competitive inhibition. nih.gov The sulfonamide molecule binds to the active site of the DHPS enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid, the product of the DHPS-catalyzed reaction. nih.gov Studies on various sulfonamides have confirmed that they act as competitive inhibitors of DHPS. nih.gov

The effectiveness of this antimicrobial action is dependent on the physicochemical properties of the specific sulfonamide derivative, such as its acid dissociation constant (pKa), which influences its ionization state and ability to penetrate the bacterial cell wall. nih.gov Research has shown that the antibacterial activity of sulfonamides is largely governed by the extracellular ionic concentration of the drug. nih.gov While the core mechanism is well-established for the sulfonamide class, the specific inhibitory potency of this compound against DHPS from various bacterial species would require targeted enzymatic assays.

Table 1: General Mechanism of Antimicrobial Action of Sulfonamides

| Target Enzyme | Natural Substrate | Inhibitory Mechanism | Metabolic Pathway Affected | Outcome for Bacteria |

| Dihydropteroate Synthase (DHPS) | para-Aminobenzoic Acid (PABA) | Competitive Inhibition | Folic Acid Synthesis | Bacteriostasis (inhibition of growth and replication) |

Research into Anti-inflammatory Mechanisms and Potential

The anti-inflammatory potential of this compound and its analogs is primarily linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. youtube.com

Many non-steroidal anti-inflammatory drugs (NSAIDs) that contain a sulfonamide group are known to be selective inhibitors of COX-2. nih.gov This selectivity is considered a desirable trait as it may reduce the gastrointestinal side effects associated with the inhibition of COX-1. The anti-inflammatory effect is achieved by reducing the production of prostaglandins at the site of inflammation. youtube.com

Derivatives of this compound have been investigated for their COX inhibitory activity. For instance, a study on 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, a compound also possessing the benzenesulfonamide (B165840) moiety, demonstrated COX-2 inhibition. mdpi.com Another aspect of the anti-inflammatory action of sulfonamide-related drugs is their ability to reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue damage during inflammation. nih.gov By scavenging HOCl, these compounds can protect important endogenous antiproteinases, like alpha 1-antitrypsin, from inactivation, thereby helping to control tissue degradation during neutrophilic inflammation. nih.gov

Table 2: COX Inhibition Data for a Structurally Related Sulfonamide Derivative

| Compound | Target Enzyme | Inhibition (%) at 20 µM | Reference |

| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 | 47.1% | mdpi.com |

Investigation of Potential Anticancer Activities and Associated Mechanisms

The investigation into the anticancer properties of this compound and its derivatives has revealed multiple potential mechanisms of action. A significant area of research is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.gov These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these enzymes, sulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis (programmed cell death). nih.gov

A recent study on 2-bromo-N-(4-sulfamoylphenyl)propanamide, a close structural analog of the titular compound, demonstrated its efficacy as an inhibitor of CA IX. nih.gov This inhibition led to a reduction in cell proliferation, cell cycle arrest in the G0/G1 phase, and the induction of apoptosis in triple-negative breast cancer cells. The apoptotic effect was associated with the disruption of mitochondrial membrane integrity and an increase in reactive oxygen species (ROS). nih.gov

Furthermore, sulfonamide derivatives have been shown to exert their anticancer effects through other pathways. These can include the disruption of microtubule assembly, which is crucial for cell division, and the induction of apoptosis through caspase activation. nih.gov Some sulfonamides have also been found to interact with DNA, potentially interfering with cancer cell replication. nih.gov The presence of the acrylamide (B121943) group in this compound introduces a Michael acceptor, which could potentially form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. However, the specific protein targets for this mechanism in the context of its anticancer activity require further investigation.

Table 3: Anticancer Activity of a Structurally Related Propanamide Derivative

| Compound | Cancer Cell Line | Mechanism of Action | Observed Effects | Reference |

| 2-bromo-N-(4-sulfamoylphenyl)propanamide | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition of Carbonic Anhydrase IX (CA IX) | Reduced cell proliferation, G0/G1 cell cycle arrest, induction of apoptosis, disruption of mitochondrial membrane integrity, increased ROS | nih.gov |

Chemical Reactivity and Derivatization Studies of N 4 Sulfamoylphenyl Prop 2 Enamide

Reactions Involving the Prop-2-enamide Moiety

The prop-2-enamide group, also known as an acrylamide (B121943), is characterized by an electron-deficient double bond conjugated to a carbonyl group. This makes it susceptible to a variety of chemical transformations. The reactivity of this moiety is central to the derivatization of N-(4-sulfamoylphenyl)prop-2-enamide.

The carbon-carbon double bond in the prop-2-enamide moiety can readily undergo Michael addition reactions with various nucleophiles. This allows for the introduction of a wide range of functional groups at the β-position to the carbonyl group. Additionally, the double bond can participate in cycloaddition reactions, providing a pathway to more complex cyclic structures. The amide portion of the moiety can also be involved in reactions, though it is generally less reactive than the double bond.

Derivatization of the Sulfamoylphenyl Group

The sulfamoylphenyl group, specifically the sulfonamide (-SO₂NH₂) functional group, offers another avenue for chemical modification. The hydrogen atoms on the nitrogen of the sulfonamide can be substituted, allowing for the introduction of various alkyl or aryl groups. This derivatization can significantly alter the physicochemical properties of the parent molecule.

For instance, the sulfonamide nitrogen can be alkylated or arylated to create N-substituted derivatives. These modifications can impact the molecule's solubility, lipophilicity, and biological activity. The aromatic ring of the sulfamoylphenyl group can also undergo electrophilic substitution reactions, although the strongly deactivating nature of the sulfonamide group makes these reactions challenging.

Exploration of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a Versatile Synthetic Building Block

N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide is a related and highly versatile synthetic intermediate. synhet.com The presence of the cyano group and the active methylene (B1212753) group (CH₂) flanked by the cyano and carbonyl groups makes this molecule a valuable precursor for the synthesis of a wide range of heterocyclic compounds.

The active methylene group can be readily deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions. The cyano group can also be involved in cyclization reactions, often leading to the formation of amino-substituted heterocyclic rings. These reactive features allow N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide to be a key starting material for the synthesis of diverse heterocyclic systems containing the sulfamoylphenyl moiety.

Advanced Analytical Methodologies in Research on N 4 Sulfamoylphenyl Prop 2 Enamide

Application of High-Throughput Screening Methodologies in Compound Discovery

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid automated testing of vast libraries of chemical compounds against specific biological targets. youtube.com This process, which can assess hundreds of thousands of compounds daily, significantly accelerates the identification of "hits"—molecules that exhibit a desired biological activity. youtube.com

The core of HTS lies in its automation, utilizing robotics, liquid handling devices, and sensitive detectors to conduct millions of chemical, genetic, or pharmacological tests in a short period. wikipedia.org The process typically involves several key stages:

Assay Development: A robust and sensitive biological assay is designed to measure the activity of interest. This could be, for example, the inhibition of a specific enzyme or the activation of a cellular receptor.

Library Screening: Large, diverse collections of chemical compounds are systematically tested using the developed assay.

Data Analysis: Sophisticated software is used to analyze the large datasets generated, identifying compounds that meet predefined activity criteria.

In the context of N-(4-sulfamoylphenyl)prop-2-enamide, HTS could be instrumental in several ways. For instance, a library of derivatives of the core this compound structure could be synthesized and screened to identify analogs with improved potency or selectivity. The screening process would typically be conducted in microplates with 96, 384, or even 1536 wells, allowing for parallel processing of numerous compounds. youtube.com

Illustrative HTS Data for this compound Analogs:

While specific HTS data for this compound is not publicly available, the following table illustrates the type of data that would be generated from a primary screen of a hypothetical library of its analogs against a target enzyme.

| Compound ID | Structure Modification | Concentration (µM) | % Inhibition of Target Enzyme | Hit (Yes/No) |

| SPP-001 | Unmodified | 10 | 65 | Yes |

| SPP-002 | Methyl group on phenyl ring | 10 | 23 | No |

| SPP-003 | Chlorine on phenyl ring | 10 | 78 | Yes |

| SPP-004 | Hydroxyl group on prop-2-enamide | 10 | 15 | No |

| SPP-005 | Fluorine on phenyl ring | 10 | 85 | Yes |

Following the primary screen, "hit" compounds would undergo further testing in secondary assays to confirm their activity and determine their potency (e.g., by calculating the IC50 value). This systematic approach allows researchers to efficiently sift through a multitude of chemical variations to pinpoint the most promising candidates for further development.

Chemoproteomics Approaches for Target Identification and Mechanism Elucidation

While HTS is invaluable for discovering active compounds, it does not typically reveal the direct molecular targets of these compounds. This is where chemoproteomics, a powerful discipline at the intersection of chemistry and proteomics, plays a crucial role. nih.gov Chemoproteomics aims to identify the specific proteins that a small molecule interacts with within a complex biological system, such as a cell lysate or even a living cell. wikipedia.orglongdom.org This is essential for understanding a compound's mechanism of action and potential off-target effects. wikipedia.org

Several chemoproteomic strategies can be employed:

Affinity-Based Approaches: This common method involves chemically modifying the compound of interest (in this case, this compound) to include a "handle" or tag, such as biotin. This tagged compound is then immobilized on a solid support (e.g., beads) and incubated with a cellular protein mixture. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. researchgate.net

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of specific enzyme families. By competing with these probes, a bioactive compound can reveal its target enzymes.

Thermal Proteome Profiling (TPP): This method assesses the changes in thermal stability of proteins upon ligand binding. A compound binding to its target protein will typically increase the protein's melting temperature, which can be detected on a proteome-wide scale.

Illustrative Chemoproteomics Data for this compound:

The following table provides a hypothetical example of protein targets for this compound identified through an affinity-based chemoproteomics experiment, followed by mass spectrometry analysis.

| Protein Identified | UniProt Accession | Enrichment Ratio (Treated vs. Control) | Putative Function |

| Carbonic Anhydrase II | P00918 | 15.2 | Zinc metalloenzyme |

| Kinase X | Q15418 | 8.5 | Signal transduction |

| Protein Y | P04075 | 3.1 | Cellular metabolism |

| Housekeeping Protein Z | P60709 | 1.1 | Not a specific target |

This type of data would allow researchers to formulate hypotheses about the mechanism of action of this compound. For instance, the high enrichment of Carbonic Anhydrase II would strongly suggest it as a primary target, a known interaction for many sulfonamide-based drugs. nih.gov The identification of other interacting proteins, like "Kinase X," could open new avenues of investigation into the compound's polypharmacology.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structural identity of N-(4-sulfamoylphenyl)prop-2-enamide?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR for analyzing proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and IR spectroscopy to identify functional groups like the sulfamoyl (-SO₂NH₂) and acrylamide moieties. For example, NMR can confirm the presence of the prop-2-enamide backbone by detecting characteristic vinyl proton signals (δ 5.5–6.5 ppm) . High-resolution MS (HRMS) is critical for validating the molecular formula (C₉H₁₀N₂O₃S) .

Q. What synthetic routes are validated for this compound preparation?

- Methodological Answer : A common approach involves amide coupling between 4-sulfamoylphenylamine and acryloyl chloride under Schotten-Baumann conditions. Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt with DIPEA as a base) can be used to minimize side reactions. Reaction progress is monitored via TLC or HPLC, with purification achieved through recrystallization or column chromatography .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : Purity is evaluated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and melting point analysis . For trace impurities, LC-MS identifies byproducts, while elemental analysis confirms stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to reduce racemization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the sulfamoylphenyl group, while low temperatures (0–5°C) minimize acrylamide polymerization .

- pH Control : Maintain a pH of 8–9 to deprotonate the amine group, improving nucleophilicity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Comparative Models : Use humanized animal models or 3D cell cultures to bridge in vitro-in vivo gaps. For example, derivatives with spiro modifications showed antiviral potential in vitro but require in vivo validation .

- Dose-Response Studies : Optimize dosing regimens to account for species-specific metabolic differences .

Q. What computational methods predict the reactivity of the sulfamoyl group in this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model the sulfamoyl group’s electron density to predict nucleophilic/electrophilic behavior. For instance, the -SO₂NH₂ group can undergo oxidation to sulfonates under acidic conditions .

- pKa Estimation : Tools like MarvinSketch predict protonation states (e.g., sulfamoyl pKa ≈ 10.5), guiding stability in physiological buffers .

- MD Simulations : Analyze solvation effects and hydrogen-bonding interactions in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.